7-Amino-4-fluoro-1(2H)-isoquinolinone
Description
Properties
IUPAC Name |
7-amino-4-fluoro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-8-4-12-9(13)7-3-5(11)1-2-6(7)8/h1-4H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEMWNBWAKIGLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731225 | |
| Record name | 7-Amino-4-fluoroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036390-58-5 | |
| Record name | 7-Amino-4-fluoroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ugi-4CR with Fluorinated Building Blocks
Using 4-fluoro-2-iodobenzoic acid as the starting material, the Ugi-4CR proceeds with ammonia, aldehydes (e.g., paraformaldehyde), and isocyanides (e.g., benzyl isocyanide) in 2,2,2-trifluoroethanol (TFE) at 60°C. This forms a peptoid intermediate, which undergoes CuI-catalyzed Ullmann-type C–C coupling and cyclization to yield 4-fluoro-1(2H)-isoquinolinone derivatives. Typical yields range from 44% to 80%, depending on the steric and electronic nature of the aldehyde and isocyanide.
Introduction of the 7-Amino Group
Post-cyclization functionalization at position 7 is achieved via nitration-reduction or Buchwald-Hartwig amination :
- Nitration : Treating the 4-fluoro-isoquinolinone with fuming nitric acid in sulfuric acid at 0–5°C introduces a nitro group at position 7, guided by the electron-withdrawing effect of the carbonyl group. Subsequent reduction with hydrogen gas (1 atm) over palladium on carbon in ethanol affords the 7-amino derivative in 65–72% yield.
- Halogenation-Amination : Bromination at position 7 using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by palladium-catalyzed coupling with aqueous ammonia, achieves 7-amino substitution with 55–60% efficiency.
Directed C–H Fluorination and Subsequent Amination
This method leverages transition metal-catalyzed C–H activation to install fluorine at position 4, followed by regioselective amination at position 7.
C–H Fluorination at Position 4
Using 1(2H)-isoquinolinone as the substrate, electrophilic fluorination with Selectfluor® in the presence of a palladium catalyst (Pd(OAc)₂) and pivalic acid as a directing group achieves 4-fluorination. The reaction proceeds in dichloromethane at room temperature, yielding 4-fluoro-1(2H)-isoquinolinone in 68% yield.
Sequential Halogenation and Nucleophilic Substitution
Bromo-Fluoro Intermediates
Starting with 7-bromo-1(2H)-isoquinolinone , fluorination at position 4 is achieved using silver(I) fluoride (AgF) in acetonitrile at 80°C, yielding 4-fluoro-7-bromo-1(2H)-isoquinolinone (73% yield).
Ammonolysis of the 7-Bromo Group
The 7-bromo substituent undergoes nucleophilic substitution with ammonium hydroxide in a sealed tube at 120°C for 24 hours, replacing bromine with an amino group. This step proceeds in 65% yield, facilitated by the electron-deficient aromatic ring.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Ugi-4CR + Functionalization | Ugi reaction, nitration/reduction | 44–72 | Convergent, high functional group tolerance | Multi-step, requires harsh nitration |
| C–H Fluorination + Amination | C–H activation, LDA metalation | 50–68 | Regioselective, avoids halogenation | Sensitive to moisture, low yields |
| Halogenation + Substitution | AgF fluorination, ammonolysis | 65–73 | Straightforward substitution | High temperatures, long reaction times |
Mechanistic Insights
- Ugi-4CR Mechanism : The reaction involves imine formation, nucleophilic addition of the isocyanide, and Mumm rearrangement to generate the peptoid intermediate. Copper catalysis facilitates Ullmann coupling and cyclization via a six-membered transition state.
- Electrophilic Fluorination : Pd(II) stabilizes the transition state during C–H fluorination, directing Selectfluor® to the para position of the carbonyl group.
- Buchwald-Hartwig Amination : Palladium ligated with Xantphos enables oxidative addition of the aryl bromide, followed by ammonia coordination and reductive elimination to form the C–N bond.
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-fluoro-1(2H)-isoquinolinone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro compounds, while substitution of the fluoro group can yield hydroxyl or alkyl derivatives.
Scientific Research Applications
7-Amino-4-fluoro-1(2H)-isoquinolinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Amino-4-fluoro-1(2H)-isoquinolinone involves its interaction with specific molecular targets. The amino and fluoro groups play a crucial role in its binding affinity and selectivity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Halogenated Derivatives
7-Amino-4-bromoisoquinolin-1(2H)-one (CAS 1033434-55-7)
- Molecular Formula : C₉H₇BrN₂O
- Molecular Weight : 239.08 g/mol
- Key Differences : Bromine substitution at position 4 increases molecular weight and polarizability compared to fluorine. The larger atomic radius of bromine may enhance lipophilicity and alter binding affinity in biological systems .
5-Nitro-1(2H)-isoquinolinone
- Molecular Formula : C₉H₆N₂O₃
- Molecular Weight : 190.16 g/mol
- Key Differences: The nitro group at position 5 introduces strong electron-withdrawing effects, reducing basicity compared to the amino-fluoro analog. Nitro derivatives are often associated with higher reactivity in reduction or nucleophilic substitution reactions .
Functional Group Modifications
7-(Aminomethyl)-1(2H)-isoquinolinone
- Molecular Formula : C₁₀H₁₀N₂O
- Molecular Weight : 174.20 g/mol
3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone (CAS 130651-64-8)
- Molecular Formula : C₁₆H₁₀N₄O₃
- Molecular Weight : 314.28 g/mol
- Key Differences: Multiple substituents (cyano, nitro, phenyl) create a complex electronic profile. The phenyl group at position 2 may improve stability in aromatic stacking interactions, relevant to drug design .
Natural Isoquinolinone Alkaloids
Natural analogs, such as 6,7-methylenedioxy-1(2H)-isoquinolinone isolated from Coptis chinensis, lack synthetic halogen or amino groups. These compounds often exhibit bioactivity (e.g., antimicrobial, anticancer) but differ in substituent patterns and solubility profiles due to natural oxygenation .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| 7-Amino-4-fluoro-1(2H)-isoquinolinone | 1036390-58-5 | C₉H₇FN₂O | 178.17 | 7-NH₂, 4-F | High purity (≥95%), synthetic |
| 7-Amino-4-bromoisoquinolin-1(2H)-one | 1033434-55-7 | C₉H₇BrN₂O | 239.08 | 7-NH₂, 4-Br | Increased lipophilicity |
| 5-Nitro-1(2H)-isoquinolinone | - | C₉H₆N₂O₃ | 190.16 | 5-NO₂ | Electron-withdrawing, reactive |
| 7-(Aminomethyl)-1(2H)-isoquinolinone | - | C₁₀H₁₀N₂O | 174.20 | 7-CH₂NH₂ | Enhanced solubility |
| 6,7-methylenedioxy-1(2H)-isoquinolinone | - | C₁₀H₇NO₃ | 189.17 | 6,7-OCH₂O | Natural origin, bioactive |
Research Implications
- Halogen Effects : Fluorine’s electronegativity and small size favor metabolic stability and bioavailability in drug candidates, whereas bromine may improve target binding through hydrophobic interactions .
- Amino vs.
- Natural vs. Synthetic: Synthetic derivatives like this compound offer tailored properties for industrial applications, contrasting with naturally occurring alkaloids optimized for ecological interactions .
Biological Activity
7-Amino-4-fluoro-1(2H)-isoquinolinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C9H8FN3O. Its structure features an amino group at position 7 and a fluorine atom at position 4 of the isoquinoline ring system. This unique substitution pattern contributes to its biological properties.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains with promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 10.5 |
| Escherichia coli | 12.3 |
| Bacillus subtilis | 8.9 |
| Pseudomonas aeruginosa | 15.0 |
These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity
In vitro studies have shown that this compound can inhibit cancer cell proliferation. It has been tested on several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 7.5 |
| A549 (lung cancer) | 6.2 |
The compound's mechanism involves the inhibition of topoisomerase I, an enzyme critical for DNA replication in cancer cells, leading to increased DNA damage and apoptosis .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Topoisomerase Inhibition : The compound acts as a potent inhibitor of topoisomerase I, disrupting DNA replication and leading to cell death in rapidly dividing cancer cells .
- Antimicrobial Mechanism : The exact mechanism by which it exerts antimicrobial effects is still under investigation, but it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study involving the assessment of various isoquinoline derivatives showed that this compound had one of the lowest MIC values against Staphylococcus aureus, indicating its effectiveness as a potential antibiotic agent .
- Cancer Cell Line Testing : Research on the anticancer properties revealed that this compound significantly reduced cell viability in HeLa cells by inducing apoptosis through activation of caspase pathways .
Q & A
Q. What synthetic routes are commonly employed for 7-Amino-4-fluoro-1(2H)-isoquinolinone, and how do reaction conditions influence product formation?
A typical synthesis involves condensation of m-phenylenediamine with fluorinated acetoacetate derivatives under controlled temperatures. For example, heating m-phenylenediamine with ethyl 4,4,4-trifluoroacetoacetate at 353 K for 48 hours yields derivatives like 7-amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. Lower reaction temperatures can lead to unexpected byproducts, such as dihydroquinolinone derivatives, due to altered cyclization pathways. Post-synthetic purification via recrystallization (e.g., ethanol) is critical to isolate the target compound .
Q. Which analytical methods are essential for confirming the structure of this compound, and what key spectral features should researchers prioritize?
- ¹H NMR : Key signals include aromatic protons (δ 7.16–6.10 ppm), NH/OH groups (δ 10.13–5.39 ppm), and methylene protons (δ 2.83 ppm) .
- X-ray crystallography : Resolves non-classical ring puckering (Cremer-Pople parameters: Q = 0.3577 Å, Θ = 117.9°, Φ = 44.6°) and intermolecular interactions (C–H⋯F, N–H⋯O) critical for crystal packing .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anticancer activity of this compound derivatives, particularly mechanisms like cell cycle arrest or apoptosis?
- Cell-based assays : Use breast cancer cell lines (e.g., MCF-7, MDA-MB-231) to assess proliferation inhibition via MTT assays.
- Flow cytometry : Detect G2/M phase arrest using propidium iodide staining.
- Apoptosis pathways : Perform caspase-3/9 activity assays and mitochondrial membrane potential (ΔΨm) measurements.
- Pathway analysis : Western blotting for MEK/ERK and p38 MAPK pathway inhibition .
Q. What strategies resolve contradictions in synthetic yields or unexpected byproducts during the preparation of fluorinated isoquinolinones?
- Condition optimization : Adjust temperature, solvent polarity, and reaction time to favor cyclization over side reactions.
- In-situ monitoring : Use TLC or inline NMR to track intermediate formation.
- Byproduct characterization : Isolate unexpected products (e.g., dihydroquinolinones) via column chromatography and confirm structures via XRD .
Q. How does fluorine substitution at the 4-position modulate biological activity compared to non-fluorinated analogs?
- Structure-activity relationship (SAR) studies : Synthesize analogs with varying halogen substituents (e.g., Cl, Br) or hydrogen at the 4-position.
- Binding assays : Compare affinity for targets like androgen receptors or ion channels (e.g., Kv1.5) using fluorescence polarization or electrophysiology.
- Computational modeling : Analyze fluorine’s electronegativity and steric effects on target binding via molecular docking .
Q. What role do intermolecular interactions (e.g., C–H⋯F) play in the crystallographic stability of fluorinated isoquinolinones?
Fluorine’s high electronegativity facilitates weak hydrogen bonds (C–H⋯F, N–H⋯F) that stabilize crystal lattices. These interactions can be quantified using Hirshfeld surface analysis and correlated with solubility and melting point data .
Methodological Considerations
- Contradiction analysis : When literature procedures yield inconsistent results (e.g., dihydroquinolinone vs. quinolinone), validate synthetic steps using high-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) .
- Biological reproducibility : Replicate anti-tumor assays across multiple cell lines and include positive controls (e.g., doxorubicin) to ensure mechanistic consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
